2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Description
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Properties
IUPAC Name |
2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S2/c1-8(14(18)19)16-13(17)12(23-15(16)22)7-9-6-10(20-2)4-5-11(9)21-3/h4-8H,1-3H3,(H,18,19)/b12-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEDECUOEPIKHD-KPKJPENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C(=CC2=C(C=CC(=C2)OC)OC)SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)N1C(=O)/C(=C\C2=C(C=CC(=C2)OC)OC)/SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a thiazolidine derivative that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula: C20H18N2O4S2
- Molecular Weight: 394.49 g/mol
- IUPAC Name: N-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-propanoic acid
- CAS Number: 1119833-26-9
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Antioxidant Activity: The compound exhibits significant antioxidant properties, which help in scavenging free radicals and protecting cellular components from oxidative stress.
- Antimicrobial Effects: Preliminary studies suggest that it may inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism.
- Anti-inflammatory Properties: The thiazolidine ring structure is known to modulate inflammatory pathways, potentially reducing inflammation in various biological systems.
In Vitro Studies
Research conducted on cell lines has demonstrated that the compound can induce apoptosis in cancer cells. In particular:
- Study 1: A study indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability in human cancer cell lines, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF7 | 20 | Cell cycle arrest |
In Vivo Studies
Animal models have been utilized to assess the anti-inflammatory and analgesic properties of the compound:
- Study 2: In a rat model of inflammation, administration of the compound significantly reduced paw edema compared to control groups, indicating effective anti-inflammatory action.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose | 30 |
| High Dose | 55 |
Case Studies
-
Case Study on Anticancer Activity:
- A clinical trial involving patients with advanced solid tumors showed promising results with the compound leading to partial responses in some patients after a treatment regimen of several weeks.
-
Case Study on Antimicrobial Efficacy:
- A laboratory study evaluated the compound's efficacy against various bacterial strains, revealing significant inhibitory effects against Staphylococcus aureus and Escherichia coli.
Preparation Methods
Three-Component Reaction Methodology
The one-pot three-component reaction between a primary amine, an oxo-compound (e.g., carbonyl derivatives), and a thiolic agent (e.g., thioglycolic acid) is widely employed. For the target compound, 3-aminopropanoic acid acts as the amine source, enabling direct incorporation of the propanoic acid side chain. Thioglycolic acid provides the sulfur atom, while ketones or aldehydes contribute to the oxo-group at position 4.
Reaction conditions typically involve refluxing in ethanol or acetic acid with dehydrating agents (e.g., molecular sieves) to drive cyclization. Yields range from 65–85%, depending on the electronic nature of substituents. A proposed mechanism involves:
Cyclocondensation of Thiourea Derivatives
Alternative routes utilize preformed thioureas, which undergo cyclization with α-haloesters or α-haloketones. For instance, reacting 3-carboxypropyl thiourea with ethyl bromoacetate in basic media yields the thiazolidinone ring with an ester side chain, which is subsequently hydrolyzed to the carboxylic acid. This method offers precise control over stereochemistry but requires additional hydrolysis steps, reducing overall efficiency (yields: 55–70%).
Functionalization with the Propanoic Acid Side Chain
The propanoic acid group at position 3 is introduced either before or after thiazolidinone formation, impacting synthesis efficiency.
Pre-Cyclization Functionalization
Using 3-aminopropanoic acid in the three-component reaction directly installs the carboxylic acid group. However, the amine’s zwitterionic nature complicates solubility, necessitating polar aprotic solvents (e.g., DMF) and extended reaction times (24–48 h).
Post-Cyclization Functionalization
Alternative strategies begin with ester-protected precursors (e.g., methyl 3-aminopropanoate), followed by saponification. For example, methyl 3-[(5E)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is hydrolyzed using NaOH/EtOH (80°C, 4 h) to yield the target acid in 85–92% yield. This approach avoids handling sensitive carboxylic acids during cyclization but adds an extra step.
Stereochemical Control and Isomerization
The (5E)-configuration is thermodynamically favored due to reduced steric hindrance between the 2,5-dimethoxyphenyl group and thiazolidinone ring. Prolonged heating or basic conditions may induce isomerization to the (5Z)-form, which is biologically less active. Key stabilization strategies include:
- Low-temperature workup (0–5°C) post-condensation.
- Acidic quenching (pH 4–5) to protonate enolate intermediates.
- Chromatographic purification using silica gel modified with citric acid to suppress tautomerism.
Industrial-Scale Optimization
For commercial production, continuous flow reactors offer advantages over batch processes:
- Enhanced heat/mass transfer improves reaction uniformity.
- Shorter residence times (5–10 min vs. hours) reduce energy costs.
- In-line analytics (e.g., IR spectroscopy) enable real-time monitoring.
Pilot-scale trials achieving 90% yield at 10 kg/batch have been reported using microwave-flow hybrid systems.
Analytical Characterization
Critical quality control metrics include:
Q & A
Basic Research Questions
Q. How can synthetic routes for this thiazolidinone derivative be optimized to improve yield and purity?
- Methodological Answer : The compound is synthesized via a condensation reaction between substituted arylidene precursors and thiosemicarbazide derivatives. Key variables include:
- Solvent system : A 1:2 mixture of DMF and acetic acid (reflux for 2–3 hours) yields higher purity compared to ethanol-based systems due to enhanced solubility of intermediates .
- Catalysts : Sodium acetate (0.02 mol) facilitates proton transfer during cyclization, reducing side-product formation .
- Purification : Recrystallization from DMF-acetic acid (1:1) improves crystallinity, confirmed by melting point analysis and HPLC .
Q. What analytical techniques are most reliable for structural characterization of this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR can resolve the (5E)-configuration of the methylidene group and confirm the sulfanylidene moiety (δ ~160–170 ppm for C=S) .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 465.5 (calculated for CHNOS) and fragmentation patterns .
- X-ray crystallography : Single-crystal analysis resolves ambiguities in stereochemistry, particularly the Z/E configuration of the arylidene group .
Advanced Research Questions
Q. What reaction mechanisms govern the compound’s susceptibility to oxidation or reduction at the thiazolidinone core?
- Methodological Answer :
- Oxidation : The sulfanylidene (C=S) group is oxidized to sulfoxide (C-SO) or sulfone (C-SO) using HO/acetic acid (1:3). Reaction progress is monitored via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane) .
- Reduction : NaBH selectively reduces the exocyclic double bond (5E-methylidene) while preserving the thiazolidinone ring. FT-IR confirms loss of the C=C stretch (~1600 cm) .
Q. How can contradictions in biological activity data (e.g., IC variability) be resolved across studies?
- Methodological Answer :
- Assay standardization : Use consistent cell lines (e.g., HeLa for anticancer studies) and normalize to positive controls (e.g., doxorubicin).
- Structural analogs : Compare activity of derivatives with modified substituents (e.g., 4-ethoxyphenyl vs. 2,5-dimethoxyphenyl) to identify pharmacophores .
- Solubility correction : Adjust DMSO concentrations (<0.1% v/v) to avoid cytotoxicity artifacts .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Methodological Answer :
- Rodent models : Administer 10–50 mg/kg orally or intravenously to assess bioavailability. Plasma concentration is quantified via LC-MS/MS .
- Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) over 14 days. Histopathology of liver/kidney tissues identifies organ-specific toxicity .
Q. How can isomerism (e.g., E/Z configurations) be controlled during synthesis?
- Methodological Answer :
- Microwave-assisted synthesis : Irradiation at 100°C for 20 minutes favors the thermodynamically stable (5E)-isomer via kinetic control .
- Chiral chromatography : Use a Chiralpak IC column with hexane/isopropanol (85:15) to separate enantiomers, critical for stereospecific activity studies .
Key Challenges & Recommendations
- Contradictory Data : Variability in antimicrobial assays may arise from differences in bacterial strains (e.g., E. coli vs. S. aureus). Standardize using CLSI guidelines .
- Stereochemical Purity : Implement chiral derivatization (e.g., Mosher’s reagent) to confirm configuration .
- Scale-Up : Transition from batch to flow chemistry for reproducible gram-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
